N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide

Physicochemical property profiling Drug-likeness screening SAR exploration

Sourcing authentic N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide for CNS screening or enzymatic studies often yields low-purity material that compromises dose-response reproducibility. This 95% min. purity lot resolves that risk: • Measurable purity advantage - 95% vs. common 90% grade, minimizing assay interference • CNS-optimized profile - TPSA 33.6 Ų & logP 3.5 meet blood-brain barrier permeability criteria • Reliable SAR probe - defined substitution pattern (4-Cl-phenyl + 3-MeO) ensures target engagement consistency Supplied from SF Bay Area stock with full QA documentation. For R&D only.

Molecular Formula C15H15ClN2O
Molecular Weight 274.75
CAS No. 303149-36-2
Cat. No. B2487544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide
CAS303149-36-2
Molecular FormulaC15H15ClN2O
Molecular Weight274.75
Structural Identifiers
SMILESCN=C(C1=CC(=CC=C1)OC)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H15ClN2O/c1-17-15(11-4-3-5-14(10-11)19-2)18-13-8-6-12(16)7-9-13/h3-10H,1-2H3,(H,17,18)
InChIKeyCTHHIMJNZMMILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide: Physicochemical & Availability Profile


N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide (CAS 303149-36-2) is a synthetic benzenecarboximidamide derivative with the molecular formula C15H15ClN2O and a molecular weight of 274.74 g/mol [1]. The compound is commercially available for research purposes, with vendors supplying it at purities typically ranging from 90% to 95% . Its predicted logP (XLogP3-AA) is 3.5, and it has a topological polar surface area of 33.6 Ų [1].

CNS screening library fit: predicted moderate lipophilicity and low polar surface area support brain penetration screening workflows.
Procurement purity tiers: available in standard and high-purity grades, enabling selection based on assay sensitivity requirements.
Hydrophobic pocket probe: single hydrogen bond donor and elevated lipophilicity profile make it a candidate for hydrophobic binding site exploration in enzymology studies.

N-(4-Chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide: Analog Substitution Risks


Generic substitution fails for N-(4-chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide because minor structural modifications to the benzimidamide core can drastically alter its molecular recognition profile. Even within a narrow chemical series, replacing the 3-methoxy substituent on one phenyl ring or the 4-chloro substituent on the other can lead to a complete loss of target engagement, as documented for related benzenecarboximidamide-based inhibitors where subtle changes ablate binding affinity [1][2]. The specific combination of the 4-chlorophenyl and 3-methoxy-N'-methyl substitution pattern is therefore critical for maintaining any observed biological activity, making simple analog interchange highly risky without direct, quantitative validation.

3-Methoxy substitution critical
Removal or alteration of the 3-methoxy group may disrupt molecular recognition and shift target engagement.
4-Chlorophenyl substitution essential
Replacing the 4-chloro substituent risks losing key binding interactions identified in benzimidamide-based inhibitors.
Core benzimidamide modification
Modifying the central benzenecarboximidamide scaffold can alter selectivity and affinity; direct analog substitution requires validation.

N-(4-Chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide: Quantitative Evidence Guide


Lipophilicity and Hydrogen Bond Donor Profile vs. Analogs

The compound's predicted XLogP3-AA of 3.5 is significantly higher than that of unsubstituted benzamidine (predicted logP ~1.2) and N'-hydroxy-3-methoxybenzenecarboximidamide (predicted logP ~1.8), indicating a more lipophilic character that may influence membrane permeability and non-specific protein binding [1]. Additionally, its single hydrogen bond donor (vs. 2 for benzamidine and 2 for N'-hydroxy analogs) confers a distinct hydrogen bonding profile that can alter target preference [1].

Lipophilicity & H-Bond Profile
Class-level
Target: logP 3.5, HBD 1 vs. Benzamidine: logP ~1.2, HBD 2; N'-hydroxy analog: logP ~1.8, HBD 2.
Reported logP and H-bond profile may influence membrane permeability and binding selectivity.
Computed properties; empirical validation recommended.
Physicochemical property profiling Drug-likeness screening SAR exploration

Vendor Purity Specification Comparison

The commercially available minimum purity specification for this compound varies between suppliers, with AKSci listing a minimum purity of 95% and Leyan listing an entry purity of 90% . This 5% absolute purity difference represents a potentially significant variance in impurity load that can impact assay reproducibility and the need for additional purification prior to use.

Vendor Purity Specification
Data to verify
AKSci: 95%; Leyan: 90% (absolute Δ5%).
Purity variation may impact assay reproducibility; lot-specific review recommended.
Supplier specification; verify with COA.
Chemical procurement specification Reagent quality assessment Reproducibility

Topological Polar Surface Area (TPSA) for CNS Penetration

Its TPSA of 33.6 Ų falls well below the commonly cited threshold of 60-70 Ų for favorable CNS penetration, distinguishing it from more polar benzimidamide derivatives like N'-hydroxy-3-methoxybenzenecarboximidamide (predicted TPSA ~55-65 Ų). This provides a theoretical basis for selecting this compound in CNS-targeted screening libraries [1].

TPSA for CNS Penetration
Class-level
33.6 Ų vs. N'-hydroxy analog: ~55-65 Ų (Δ≥21.4 Ų).
Lower TPSA supports CNS penetration screening context.
Computed property; empirical BBB assay recommended.
CNS drug design Blood-brain barrier permeability Physicochemical property prediction

Rotatable Bond Count vs. N'-Hydroxy Analog

The compound possesses 4 rotatable bonds, compared to 2-3 rotatable bonds for the N'-hydroxy analog. This increased flexibility may contribute to a higher entropic penalty upon binding but also enables greater conformational adaptation to diverse binding pockets, a trade-off that must be empirically validated [1].

Rotatable Bond Count
Class-level
Target: 4 rot. bonds vs. N'-hydroxy analog: 2-3 rot. bonds.
Increased flexibility may affect binding thermodynamics; context-dependent.
Computed from 2D structure.
Ligand efficiency Entropic cost of binding Bioavailability prediction

N-(4-Chlorophenyl)-3-methoxy-N'-methylbenzenecarboximidamide: Application Scenarios


CNS-Focused Screening Libraries

With its predicted logP of 3.5 and TPSA of 33.6 Ų, this compound is well-suited for inclusion in CNS-oriented screening decks. Its low TPSA, in particular, aligns with established multiparameter optimization criteria for brain penetration, making it a logical choice for neuroscience drug discovery programs where blood-brain barrier permeability is a critical selection criterion [1].

High-Purity for SAR & Biological Assays

When procuring for structure-activity relationship (SAR) studies or sensitive biological assays, the 95% minimum purity specification offered by AKSci provides a measurable advantage over lower-purity (90%) alternatives. This reduces the likelihood of assay interference from unknown impurities and supports more reproducible dose-response data .

Hydrophobic Binding Site Probe

The compound's higher lipophilicity (ΔlogP of +2.3 over unsubstituted benzamidine) and single hydrogen bond donor make it a valuable probe for exploring hydrophobic enzyme pockets or protein-protein interaction interfaces that prefer fewer polar contacts. It can serve as a complementary tool compound to more polar benzimidamide derivatives in mechanistic enzymology studies [1].

Application
Selection Property
Validation Focus
CNS-focused library screening
Lower TPSA and moderate lipophilicity profile
Blood-brain barrier permeability models
SAR and biological assay studies
Higher purity supplier specification
Lot-specific purity verification & impurity profiling
Hydrophobic pocket probe for enzymology
Higher lipophilicity and single H-bond donor
Binding affinity in hydrophobic binding pockets
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